molecular formula C21H22N6O3 B12266348 6-Methyl-3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one

6-Methyl-3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B12266348
M. Wt: 406.4 g/mol
InChI Key: KQAKSFSIGRGQIR-UHFFFAOYSA-N
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Description

6-Methyl-3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring fused with a piperidine ring, and it is further substituted with pyridine and pyrimidine moieties. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperidine intermediates, which are then coupled through various chemical reactions. Common synthetic routes include:

    Formation of Pyrimidine Intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.

    Formation of Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate precursors.

    Coupling Reaction: The pyrimidine and piperidine intermediates are coupled using reagents such as coupling agents and catalysts to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-Methyl-3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing imidazole rings with similar biological activities.

    Pyrimidine Derivatives: Compounds with pyrimidine rings that exhibit comparable chemical properties.

Uniqueness

6-Methyl-3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is unique due to its specific combination of pyrimidine, piperidine, and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H22N6O3

Molecular Weight

406.4 g/mol

IUPAC Name

6-methyl-3-[2-oxo-2-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]pyrimidin-4-one

InChI

InChI=1S/C21H22N6O3/c1-15-10-19(28)27(14-25-15)13-20(29)26-8-4-18(5-9-26)30-21-23-11-17(12-24-21)16-2-6-22-7-3-16/h2-3,6-7,10-12,14,18H,4-5,8-9,13H2,1H3

InChI Key

KQAKSFSIGRGQIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4

Origin of Product

United States

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